

An In-depth Technical Guide to 7-Methyl-1-octene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methyl-1-octene

Cat. No.: B8746837

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of **7-Methyl-1-octene**. The information is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who may use this compound as a building block or reference standard.

Chemical Identity and Physical Properties

7-Methyl-1-octene is a branched aliphatic alkene. Its structure consists of an eight-carbon chain with a double bond at the C1 position and a methyl group at the C7 position. This structure gives it the characteristics of an alpha-olefin with steric hindrance at the terminus opposite the double bond.

Physical and Chemical Properties

The key quantitative data for **7-Methyl-1-octene** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₈	[1] [2]
Molecular Weight	126.24 g/mol	[1] [2]
IUPAC Name	7-methyloct-1-ene	[2]
CAS Registry Number	13151-06-9	[1]
Density	0.725 g/mL	
Boiling Point	138 °C	
Refractive Index	1.413	
SMILES	CC(C)CCCC=C	
InChIKey	YKHFZRXJMPPLNTJ- UHFFFAOYSA-N	[1]

Spectroscopic Data and Analysis Protocols

Spectroscopic analysis is crucial for the identification and characterization of **7-Methyl-1-octene**. Below are the expected spectral features and general protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **7-Methyl-1-octene** will exhibit characteristic signals for its vinyl protons, allylic protons, and the protons of the iso-butyl group. The terminal vinyl protons (=CH₂) are expected to appear in the range of 4.9-5.1 ppm, while the multiplet for the vinyl proton (-CH=) should be observed between 5.7-5.9 ppm. The signals for the aliphatic protons will be found in the upfield region (0.8-2.1 ppm).

¹³C NMR: The carbon NMR spectrum provides a clear fingerprint of the carbon skeleton. Key expected chemical shifts include the two vinyl carbons at approximately 114 ppm and 139 ppm. The remaining saturated carbons will appear in the 22-39 ppm range.

General Experimental Protocol for NMR Spectroscopy: A sample of **7-Methyl-1-octene** (5-10 mg) is typically dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400

MHz or higher for ^1H NMR and 100 MHz or higher for ^{13}C NMR. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

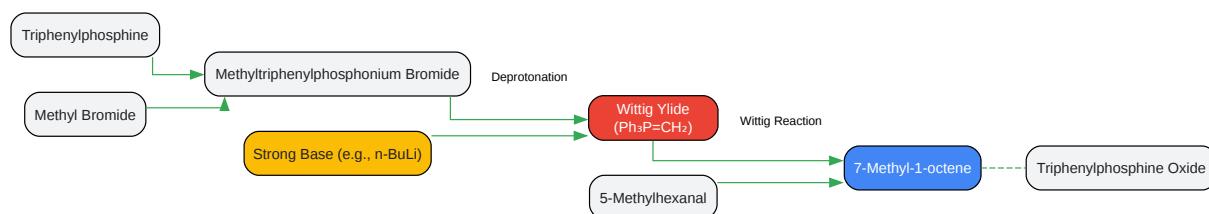
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the standard method for the analysis of volatile compounds like **7-Methyl-1-octene**. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at $\text{m/z} = 126$. The fragmentation pattern will be characteristic of a branched alkene, with prominent fragments resulting from the loss of alkyl radicals.

General Experimental Protocol for GC-MS: A dilute solution of **7-Methyl-1-octene** in a volatile solvent (e.g., hexane or dichloromethane) is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5ms). The column temperature is programmed to increase gradually to ensure the separation of components. The eluting compounds are introduced into the ion source of a mass spectrometer, where they are fragmented and detected.

Synthesis of **7-Methyl-1-octene**

While a specific, detailed experimental protocol for the synthesis of **7-Methyl-1-octene** is not readily available in the literature, it can be reliably prepared using well-established synthetic methodologies. Two plausible routes are outlined below.


Synthesis via Wittig Reaction

A common and effective method for alkene synthesis is the Wittig reaction.^{[3][4][5][6][7]} This approach involves the reaction of an aldehyde or ketone with a phosphorus ylide. For **7-Methyl-1-octene**, the logical precursors would be 5-methylhexanal and methylenetriphenylphosphorane.

Experimental Workflow: Wittig Reaction

- Ylide Preparation: The Wittig reagent, methylenetriphenylphosphorane, is prepared by treating methyltriphenylphosphonium bromide with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF).^[4]

- Reaction with Aldehyde: 5-Methylhexanal (isocaproaldehyde) is added to the solution of the ylide at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete.
- Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The by-product, triphenylphosphine oxide, is removed, often by crystallization or chromatography. The resulting **7-Methyl-1-octene** is then purified by distillation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Octene, 7-methyl- [webbook.nist.gov]
- 2. 7-Methyl-1-octene | C9H18 | CID 518714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]

- 7. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Methyl-1-octene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8746837#chemical-structure-of-7-methyl-1-octene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com